molecular formula C6H12Cl2N2O2 B13257437 2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride

2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride

Cat. No.: B13257437
M. Wt: 215.07 g/mol
InChI Key: IVCFPOOFOSVPDO-UHFFFAOYSA-N
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Description

2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride is a bicyclic compound with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology. This compound is known for its stability and reactivity, which allows it to participate in a variety of chemical reactions. It is often used as a building block in the synthesis of more complex molecules and has applications in medicinal chemistry, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride typically involves the use of functionalized (2S,4R)-4-aminoproline methyl esters. These esters undergo an epimerization-lactamization cascade reaction under basic conditions, which leads to the formation of the desired bicyclic structure . Key factors in this reaction include the use of a strong base and an electron-withdrawing N-protective group in the substrates .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong bases for epimerization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C6H12Cl2N2O2

Molecular Weight

215.07 g/mol

IUPAC Name

2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid;dihydrochloride

InChI

InChI=1S/C6H10N2O2.2ClH/c9-5(10)6-1-4(2-8-6)7-3-6;;/h4,7-8H,1-3H2,(H,9,10);2*1H

InChI Key

IVCFPOOFOSVPDO-UHFFFAOYSA-N

Canonical SMILES

C1C2CNC1(CN2)C(=O)O.Cl.Cl

Origin of Product

United States

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